molecular formula C9H9BrN2O2S B13585443 5-bromo-1-methyl-1H-indole-3-sulfonamide

5-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B13585443
M. Wt: 289.15 g/mol
InChI Key: NNWNCBMLWCSJPQ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indole-3-sulfonamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a sulfonamide group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the bromination of 1-methylindole followed by sulfonamide formation. One common method involves the use of pyridine and triethylamine as bases, with bromine as the brominating agent. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of bromine . The sulfonamide group is then introduced using sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-indole-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic

Properties

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.15 g/mol

IUPAC Name

5-bromo-1-methylindole-3-sulfonamide

InChI

InChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3,(H2,11,13,14)

InChI Key

NNWNCBMLWCSJPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)N

Origin of Product

United States

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